N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide
Description
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide is a complex organic compound that features a unique combination of pyrano, thiazole, and pyridazine rings
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-7-8(2)17-18(3)13(20)11(7)12(19)16-14-15-9-4-5-21-6-10(9)22-14/h4-6H2,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZISSHPDNQSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)C)C(=O)NC2=NC3=C(S2)COCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrano[4,3-d][1,3]thiazole core. This can be achieved by reacting a suitable thioamide with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the thiazole ring, followed by cyclization to form the pyrano ring.
The next step involves the introduction of the pyridazine moiety. This can be done by reacting the intermediate with hydrazine derivatives under reflux conditions. The final step is the acylation of the resulting compound to introduce the carboxamide group, typically using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific cellular pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways can vary depending on the specific derivative and the type of cancer cell .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and penicillin contain thiazole rings and exhibit various biological activities.
Pyridazine Derivatives: Compounds such as pyridazine-based herbicides and pharmaceuticals.
Uniqueness
What sets N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of modifications, making it a versatile scaffold for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
